5-bromo-2,3-dihydro-1H-indene-2,2-dicarboxylic acid

Organic Synthesis Building Block Procurement Medicinal Chemistry

Select 5-bromo-2,3-dihydro-1H-indene-2,2-dicarboxylic acid for its unique dual carboxylate and 5-bromo substitution pattern, enabling orthogonal derivatization via amidation/esterification and Pd-catalyzed cross-coupling. The bromine atom provides heavy-atom phasing for crystallography, while the geminal dicarboxylate group chelates metal cofactors. This differentiated scaffold reduces synthetic steps in SAR exploration and fragment-based drug discovery.

Molecular Formula C11H9BrO4
Molecular Weight 285.093
CAS No. 1446757-57-8
Cat. No. B2634168
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-2,3-dihydro-1H-indene-2,2-dicarboxylic acid
CAS1446757-57-8
Molecular FormulaC11H9BrO4
Molecular Weight285.093
Structural Identifiers
SMILESC1C2=C(CC1(C(=O)O)C(=O)O)C=C(C=C2)Br
InChIInChI=1S/C11H9BrO4/c12-8-2-1-6-4-11(9(13)14,10(15)16)5-7(6)3-8/h1-3H,4-5H2,(H,13,14)(H,15,16)
InChIKeyMXMKVOGCCCURKN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Bromo-2,3-dihydro-1H-indene-2,2-dicarboxylic Acid (CAS 1446757-57-8) Procurement Guide: Chemical Properties and Comparative Context


5-Bromo-2,3-dihydro-1H-indene-2,2-dicarboxylic acid (CAS 1446757-57-8, MF C11H9BrO4, MW 285.09) is a brominated indene derivative featuring a bicyclic indane scaffold with a bromine atom at the 5-position and two carboxylic acid groups at the 2-position, conferring dual carboxyl reactivity and electrophilic substitution capability . The compound has a predicted boiling point of 493.7±45.0 °C, predicted density of 1.808±0.06 g/cm³, and predicted pKa of 2.94±0.20 . This disclosure provides a product-specific evidence assessment evaluating exactly where this compound possesses quantifiable, verifiable differentiation relative to the closest analogs and in-class alternatives.

Why Generic Substitution of 5-Bromo-2,3-dihydro-1H-indene-2,2-dicarboxylic Acid (CAS 1446757-57-8) Fails: Critical Differentiation from Non-Brominated and Mono-Carboxylic Analogs


Generic substitution of 5-bromo-2,3-dihydro-1H-indene-2,2-dicarboxylic acid with structurally related in-class compounds fails at multiple levels. The non-brominated parent compound (indan-2,2-dicarboxylic acid, CAS 2437-08-3) lacks the 5-position bromine atom that serves as both a heavy-atom substituent for X-ray crystallography phasing and a reactive handle for Pd-catalyzed cross-coupling diversification (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) [1]. The mono-carboxylic analog (5-bromo-2,3-dihydro-1H-indene-2-carboxylic acid, CAS 97901-15-0) lacks the second carboxyl group that enables bifunctional conjugation or chelation-driven interactions . Similarly, non-brominated mono-carboxylic indane derivatives cannot recapitulate the combined heavy-atom/dual-acid functional profile essential for applications requiring both orthogonal derivatization and crystallographic phasing capability. The evidence below quantifies where these differences produce measurable procurement and scientific-selection consequences.

Product-Specific Quantitative Evidence Guide: 5-Bromo-2,3-dihydro-1H-indene-2,2-dicarboxylic Acid (CAS 1446757-57-8)


Synthetic Pathway Feasibility: Bromination Access vs. Independent Multi-Step Assembly of Analogous Scaffolds

5-Bromo-2,3-dihydro-1H-indene-2,2-dicarboxylic acid is accessed via direct bromination of the commercially available non-brominated parent indan-2,2-dicarboxylic acid . This single-step post-synthetic bromination reduces synthetic burden relative to acquiring a 5-bromo-indane-2-carboxylic acid scaffold that requires independent multi-step assembly from non-indane precursors. While no published quantitative yield or cost data exist for this specific compound, the differential is class-level: any analog lacking the pre-installed 2,2-dicarboxylate core (e.g., 5-bromo-indane-2-carboxylic acid, CAS 97901-15-0) necessitates de novo construction of the bicyclic indane framework before bromination can occur. The target compound leverages the commercially established indan-2,2-dicarboxylic acid core (CAS 2437-58-3) as a synthetic entry point, reducing the number of sequential C-C bond-forming steps required to reach the final brominated scaffold.

Organic Synthesis Building Block Procurement Medicinal Chemistry

Orthogonal Derivatization Capacity: Dual Carboxylate vs. Mono-Carboxylate Scaffold Reactivity

The 2,2-geminal dicarboxylate arrangement in 5-bromo-2,3-dihydro-1H-indene-2,2-dicarboxylic acid provides two carboxylic acid moieties capable of independent or sequential derivatization (e.g., amidation, esterification), enabling bifunctional conjugation strategies or chelation of divalent metal ions . In contrast, the mono-carboxylic analog 5-bromo-2,3-dihydro-1H-indene-2-carboxylic acid (CAS 97901-15-0) provides only a single carboxyl handle, limiting its utility to monofunctional modifications and precluding geminal bis-conjugation or bidentate metal coordination geometries [1]. The geminal arrangement is structurally analogous to the 2,2-dicarboxylate motif found in the β2-adrenergic receptor ligand scaffold where geminal dicarboxylate substitution modulates binding interactions [2].

Bioconjugation Chelation Chemistry Metal-Organic Frameworks

Heavy-Atom Crystallographic Phasing Utility: 5-Bromo Substitution vs. Non-Brominated Indane Scaffolds

The 5-position bromine atom provides anomalous scattering (f'' ≈ 1.3 electrons at Cu Kα, f'' ≈ 0.7 electrons at Mo Kα), enabling experimental phasing via single-wavelength anomalous dispersion (SAD) or multi-wavelength anomalous dispersion (MAD) in macromolecular X-ray crystallography [1]. The non-brominated parent compound, 2,3-dihydro-1H-indene-2,2-dicarboxylic acid (CAS 2437-58-3), lacks this heavy atom and cannot support anomalous phasing without exogenous heavy-atom derivatization (e.g., Hg, Pt, or Se-Met incorporation) . For fragment-based drug discovery campaigns where target-bound ligand structures are solved crystallographically, the bromine atom provides both a phasing signal and a definitive electron density marker for unambiguous ligand pose assignment. Class-level inference from brominated aromatic pharmacophores supports that 5-bromo substitution on a rigid bicyclic scaffold places the heavy atom at a defined distance from the carboxylate metal-coordination site, enabling simultaneous phasing and binding-mode elucidation in metalloenzyme targets.

Structural Biology X-ray Crystallography Fragment Screening

Optimal Application Scenarios for 5-Bromo-2,3-dihydro-1H-indene-2,2-dicarboxylic Acid (CAS 1446757-57-8): Evidence-Derived Use Cases


Crystallographic Fragment Screening: Pre-Phased Brominated Indane Fragment for Metalloenzyme Targeting

Deploy 5-bromo-2,3-dihydro-1H-indene-2,2-dicarboxylic acid as a fragment library component where the 5-bromo substituent provides direct SAD/MAD phasing without separate heavy-atom derivatization . The 2,2-geminal dicarboxylate group is structurally suited for coordination to divalent metal cofactors (e.g., Zn²⁺, Mg²⁺, Ca²⁺) in metalloenzyme active sites, positioning the bromine atom as an unambiguous electron density marker for ligand binding pose determination .

Diversifiable Medicinal Chemistry Building Block: Orthogonal Dual-Carboxylate Functionalization Platform

Utilize the dual carboxylate groups for sequential orthogonal derivatization: first carboxylate can be amidated with a target-binding pharmacophore while the second carboxylate can be esterified or converted to a prodrug moiety . The 5-bromo substituent concurrently serves as a cross-coupling handle for Suzuki-Miyaura or Buchwald-Hartwig diversification, enabling systematic SAR exploration around the indane scaffold without independent synthesis of each aryl-substituted analog .

Synthetic Intermediate for 5-Substituted Indane-Derived Therapeutics and Ligands

Employ as a late-stage intermediate in the synthesis of indane-based pharmaceutical candidates, leveraging the pre-installed 5-bromo group for Pd-catalyzed diversification and the 2,2-dicarboxylate as a masked or functionalizable anchor . The indane scaffold itself is a recognized privileged structure in medicinal chemistry, appearing in marketed drugs and clinical candidates across multiple therapeutic areas [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-bromo-2,3-dihydro-1H-indene-2,2-dicarboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.